Demeton-S Sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

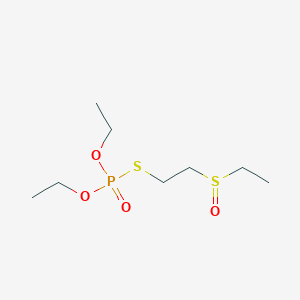

Demeton-S Sulfoxide is an organophosphate compound with the chemical formula . It is a colorless to amber oily liquid with a characteristic sulfur-like odor. This compound is primarily known for its use as an insecticide and acaricide, historically marketed under the name Systox. Demeton-S is one of two isomers of Demeton, the other being Demeton-O, and they exist in a roughly 65:35 ratio when synthesized. The compound is notable for its high toxicity to humans and animals, which has led to its decline in agricultural use due to safety concerns .

PO Systox sulfoxide is not the primary insecticidal component. However, it can convert back to the active form, Systox, under certain conditions. Systox inhibits acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, causing overstimulation of nerves and ultimately leading to insect death [].

Physical and Chemical Properties

PO Systox sulfoxide is classified as a highly toxic compound []. Similar to Systox, it can cause cholinergic poisoning in humans and animals through skin contact, inhalation, or ingestion. Symptoms of poisoning may include nausea, vomiting, diarrhea, dizziness, muscle weakness, and respiratory problems. In severe cases, it can lead to coma and death. Due to its high toxicity and potential for environmental contamination, PO Systox sulfoxide is no longer used commercially in many countries.

Historical Context:

Toxicological Studies:

One area of research focuses on the toxicological effects of PO Systox Sulfoxide. Scientists use this compound in controlled laboratory settings to study its impact on various organisms, including insects, mammals, and plants. These studies provide valuable insights into the mechanisms of its toxicity and help establish safe handling practices for related chemicals. [Source: Toxicology and Applied Pharmacology, Volume 107, Issue 1, 1991, Pages 161-170, ]

Environmental Fate and Degradation:

Another research area explores the environmental fate and degradation of PO Systox Sulfoxide. Scientists investigate how this compound behaves in the environment, including its persistence, breakdown pathways, and potential for bioaccumulation in the food chain. Understanding these processes is crucial for assessing the environmental risks associated with accidental spills or improper disposal of the compound. [Source: Journal of Environmental Science and Health, Part B, Volume 40, Issue 10, 2005, Pages 2477-2487, ]

Analytical Chemistry Applications:

PO Systox Sulfoxide, due to its specific structure and properties, serves as a reference standard in analytical chemistry. Scientists use it to calibrate instruments and validate analytical methods for detecting other similar organophosphate compounds in environmental samples, food products, and biological tissues. [Source: Journal of Chromatography A, Volume 719, Issue 1, 1996, Pages 183-190, ]

Demeton-S Sulfoxide undergoes various chemical transformations, primarily through oxidation and hydrolysis. The metabolism of Demeton-S involves the oxidation of its thioether group to form sulfoxide and sulfone metabolites. The hydrolysis of Demeton-S has a half-life of approximately 53 days at pH 5.7 and 27 °C, with 1,2-bis(ethylthio)ethane identified as a major hydrolysis product .

Key Reactions:- Oxidation: Thioether oxidation leads to the formation of sulfoxide and sulfone.

- Isomerization: Demeton-O can be converted to Demeton-S through thermal processes.

- Hydrolysis: Chemical breakdown in aqueous environments.

Demeton-S exhibits significant biological activity primarily as an anticholinesterase agent, which inhibits the enzyme acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, causing overstimulation of the nervous system. The toxicity levels vary between the two isomers; Demeton-S is more toxic than Demeton-O, with reported LD50 values of 1.5 mg/kg and 7.5 mg/kg in rats, respectively . Symptoms of exposure can include irritability, respiratory distress, and neurological impairments.

The synthesis of Demeton-S Sulfoxide typically involves the reaction of 2-hydroxyethylethyl sulfide with diethyl phosphor chloride thiolate in a solvent like toluene, using anhydrous sodium carbonate and metallic copper as catalysts. This process yields both Demeton-S and Demeton-O through isomerization .

General Synthesis Steps:- Reactants Preparation: Combine 2-hydroxyethylethyl sulfide with diethyl phosphor chloride.

- Catalyst Addition: Introduce anhydrous sodium carbonate and metallic copper.

- Solvent Use: Conduct the reaction in toluene.

- Isomerization: Allow for thermal isomerization to produce both isomers.

Interaction studies have demonstrated that both isomers of Demeton can exhibit similar metabolic pathways across various organisms including mammals, insects, and plants. The primary route involves oxidative metabolism leading to sulfoxide and sulfone formation . Studies indicate that the rate of metabolism differs significantly among species, with mammals metabolizing it faster than insects or plants.

Demeton-S Sulfoxide shares structural similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Toxicity Level (LD50 in mg/kg) | Unique Features |

|---|---|---|---|

| Demeton-O | 7.5 | Less toxic than Demeton-S; often used interchangeably in studies. | |

| Malathion | 1000 | Widely used; lower toxicity compared to Demeton compounds. | |

| Chlorpyrifos | 135 | Used in agriculture; different mode of action as an acetylcholinesterase inhibitor but less potent than Demeton-S. | |

| Parathion | 3 | Highly toxic; similar anticholinesterase activity but structurally distinct from Demeton-S. |

Demeton-S Sulfoxide stands out due to its high toxicity and specific metabolic pathways that closely resemble those found in nerve agents like VX, making it a subject of interest in both agricultural and toxicological research .